

Seviteronel compared to galeterone orteronel

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Get Quote

Overview of CYP17-Targeted Agents

Feature	Seviteronel	Galeterone	Orteronel
Primary Mechanism	CYP17 17,20-lyase inhibitor & Androgen Receptor (AR) antagonist [1] [2]	CYP17 lyase inhibitor, AR antagonist, and induces AR degradation [3]	CYP17 lyase inhibitor (less selective than abiraterone) [1]
Development Status	Phase 2 for CRPC and breast cancer [1] [4] [3]	Previously in Phase 3 for CRPC (development likely halted) [3]	Previously in Phase 3 for CRPC (development discontinued) [5]
Key Differentiator	Dual lyase/AR inhibition; activity against AR mutations (F876L, T877A) [1] [2]	Triple-action mechanism including AR degradation [3]	Improved lyase selectivity over abiraterone, but less than seviteronel [1]
Clinical Caveat	Dexamethasone co-administration can mitigate side effects [1] [3]	Not established	Required concomitant steroids to manage mineralocorticoid excess [1]

Detailed Data on Seviteronel

The following tables consolidate the available experimental data for **Seviteronel** from the search results.

Pharmacokinetic Profile (Population Analysis)

This data is derived from a population pharmacokinetic analysis of 243 patients with advanced breast or prostate cancer across four clinical studies [1].

Parameter	Value / Finding
Dose Range	50 - 750 mg (once daily or twice daily) [1]
Recommended Phase 2 Dose	450 mg QD (women), 600 mg QD (men) [1]
Pharmacokinetic Model	Characterized by transit absorption and bi-phasic first-order elimination [1]
Key Covariates	Body weight and sex were significant covariates on clearance, but not clinically relevant enough to change dosing [1]
Food Effect (Prandial Status)	No clinically relevant impact [1]
Effect of Corticosteroids	No significant effects from dexamethasone or prednisone [1]

Clinical Trial Efficacy & Safety

This data summarizes findings from specific Phase 1 and 2 clinical trials.

Aspect	Details
Source Studies	Phase 1 in women with advanced breast cancer (N=19) [4]; Phase 2 in men with mCRPC post-enzalutamide (N=17) [3]

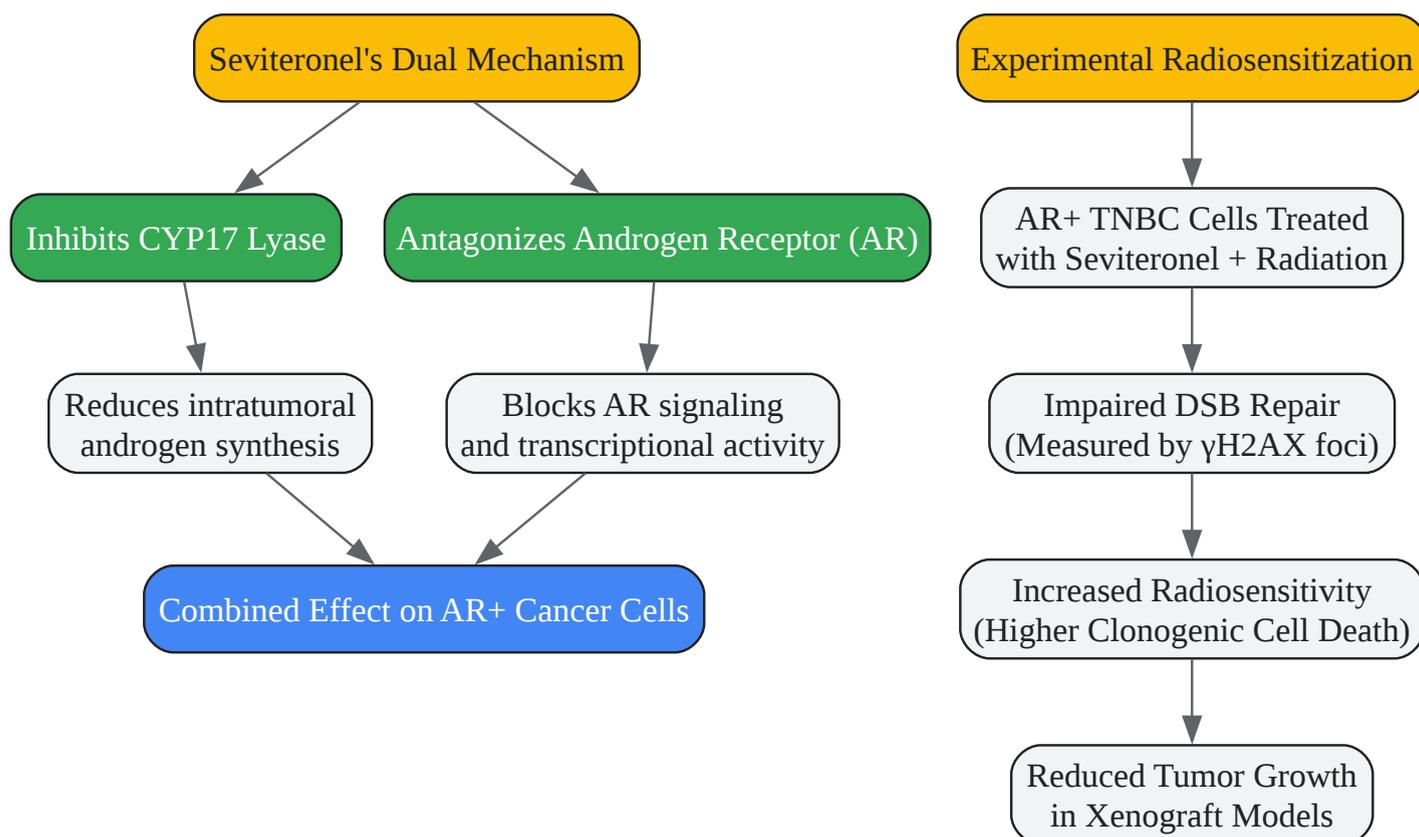
Aspect	Details
Clinical Benefit (Breast Cancer)	At 450 mg QD, 4 out of 7 subjects achieved clinical benefit (stable disease at 16 or 24 weeks) [4]
PSA Response (Prostate Cancer)	1 out of 17 patients (6%) had a PSA decline of $\geq 50\%$ [3]
Common Adverse Events (All Grades)	Tremor, nausea, vomiting, fatigue, concentration impairment [4] [3]
Dose-Limiting Toxicities	Grade 3 mental status changes, delirium, and confusional state observed at 600 mg and 750 mg QD [4]

Preclinical Mechanistic Evidence

This data is supported by *in vitro* and *in vivo* studies, including one investigating **seviteronel** as a radiosensitizer [2].

Experimental Context	Methodology	Key Finding
Radiosensitization in AR+ TNBC	Clonogenic survival assays in AR+ triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-453) treated with seviteronel and radiation [2].	Seviteronel effectively radiosensitized AR+ TNBC cells, with radiation enhancement ratios of 1.20–1.89 [2].
DNA Damage Repair Analysis	Immunofluorescent staining of γ H2AX foci (a marker for DNA double-strand breaks) at various time points post-radiation [2].	Seviteronel treatment caused significant delays in DNA repair at 6, 16, and 24 hours, impairing double-strand break repair [2].
In Vivo Validation	AR+ TNBC xenograft models treated with seviteronel and radiation [2].	Combination treatment led to a significant reduction in tumor volume and delayed tumor growth compared to single modalities [2].

The following diagram illustrates the core mechanism of action of **Seviteronel** and the logical flow of the key radiosensitization experiment described above.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A population pharmacokinetic analysis of the oral CYP17 ... [pmc.ncbi.nlm.nih.gov]
2. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]
3. A Phase 2 Study of Seviteronel (INO-464) in Patients with ... [pmc.ncbi.nlm.nih.gov]

4. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]

5. A Phase 2 Open-label Study to Evaluate the Efficacy and ... [dana-farber.org]

To cite this document: Smolecule. [Seviteronel compared to galeterone orteronel]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548885#seviteronel-compared-to-galeterone-orteronel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com